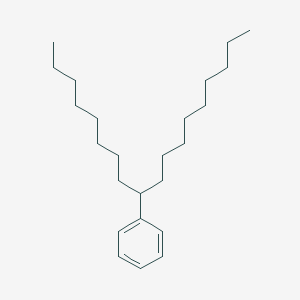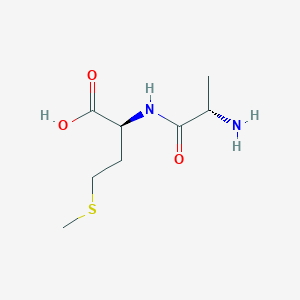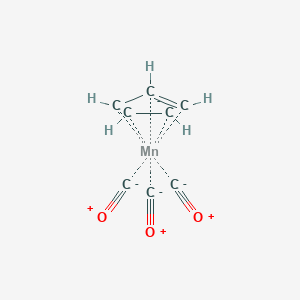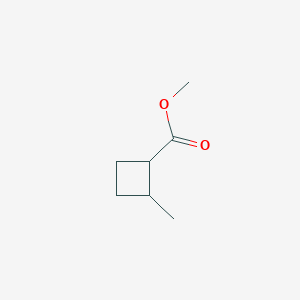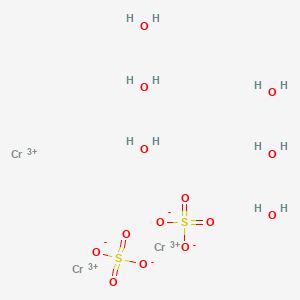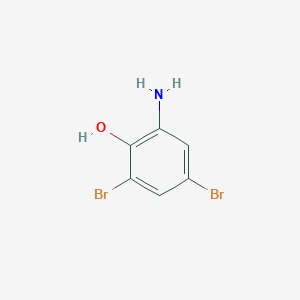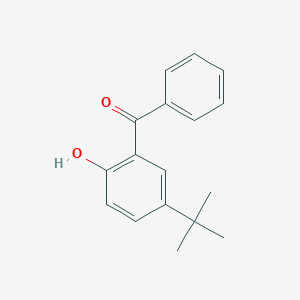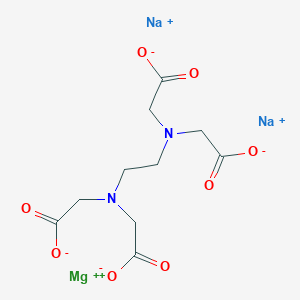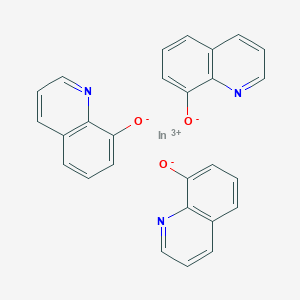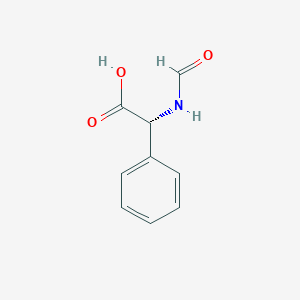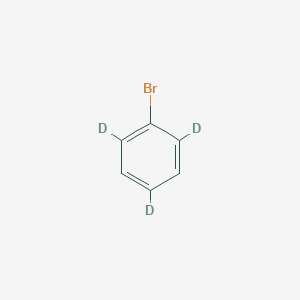![molecular formula C10H20N2O4 B083814 3-[4-(2-carboxyethylamino)butylamino]propanoic acid CAS No. 14209-33-7](/img/structure/B83814.png)
3-[4-(2-carboxyethylamino)butylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, also known as spermate 2, is an organic compound belonging to the class of beta amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the beta carbon atom. This compound is a relatively under-researched compound, with limited literature available on its properties and applications .
準備方法
The synthetic routes and reaction conditions for spermic acid 2 are not well-documented in the literature. it is known that beta amino acids and their derivatives can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. Industrial production methods for spermic acid 2 have not been extensively studied or reported .
化学反応の分析
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, like other beta amino acids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may play a role in metabolic pathways involving beta amino acids.
Medicine: Its derivatives could be explored for potential therapeutic applications.
Industry: It could be used in the production of polymers or other industrial chemicals.
作用機序
The mechanism by which spermic acid 2 exerts its effects is not well-understood. it is likely to interact with molecular targets and pathways involved in amino acid metabolism. Further research is needed to elucidate the specific molecular targets and pathways involved .
類似化合物との比較
3-[4-(2-carboxyethylamino)butylamino]propanoic acid can be compared with other beta amino acids and their derivatives. Some similar compounds include:
Beta-alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine.
Beta-phenylalanine:
Beta-leucine:
特性
CAS番号 |
14209-33-7 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC名 |
3-[4-(2-carboxyethylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)3-7-11-5-1-2-6-12-8-4-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
InChIキー |
DGMOQCHIPOPXEK-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
正規SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
Key on ui other cas no. |
14209-33-7 |
物理的記述 |
Solid |
同義語 |
N,N'-bis(2-carboxyethyl)-1,4-diaminobutane spermic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




